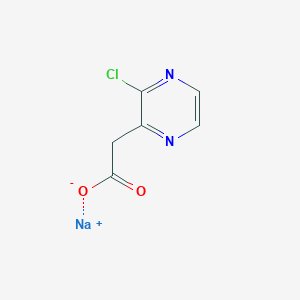![molecular formula C16H20N4O6S B2691133 methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate CAS No. 2034518-57-3](/img/structure/B2691133.png)
methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfamoyl group, and a carbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids. The sulfamoyl group is then introduced via sulfonation reactions, and the final step involves the formation of the carbamate ester through the reaction of the amine with methyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfamoyl group can be reduced to the corresponding amine.
Substitution: The carbamate ester can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amines derived from the reduction of the sulfamoyl group.
Substitution: Substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity to its target, while the carbamate ester can undergo hydrolysis to release the active amine .
Comparaison Avec Des Composés Similaires
N-methyl-N-(oxan-4-yl)sulfamoyl chloride: Shares the sulfamoyl group and oxan ring but lacks the oxadiazole and carbamate ester.
Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate: Contains a carbamate ester but differs in the substituents on the phenyl ring.
Uniqueness: Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
methyl N-[4-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S/c1-24-16(21)18-12-2-4-13(5-3-12)27(22,23)17-10-14-19-15(20-26-14)11-6-8-25-9-7-11/h2-5,11,17H,6-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGTZPYGRRRGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2691050.png)



![5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)

![9-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2691064.png)
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2691066.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)



![ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2691071.png)
![tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate](/img/structure/B2691073.png)
